molecular formula C11H17N B12637607 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine CAS No. 920512-72-7

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine

Katalognummer: B12637607
CAS-Nummer: 920512-72-7
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: MRYKULVRKAFEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine is an organic compound that features a cyclohexene ring fused to a tetrahydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohex-3-en-1-ylamine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism by which 6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: A related compound with a similar cyclohexene ring structure.

    Piperidine Derivatives: Compounds with a tetrahydropyridine ring but different substituents.

Uniqueness

6-(Cyclohex-3-en-1-yl)-2,3,4,5-tetrahydropyridine is unique due to its specific combination of cyclohexene and tetrahydropyridine rings, which confer distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

920512-72-7

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

6-cyclohex-3-en-1-yl-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C11H17N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-2,10H,3-9H2

InChI-Schlüssel

MRYKULVRKAFEQE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN=C(C1)C2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.